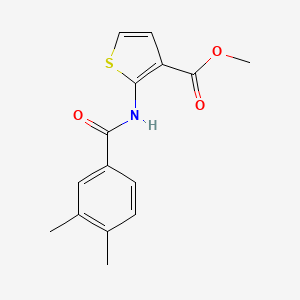
Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom . The structure of thiophene derivatives can vary based on the substituents attached to the thiophene ring.Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can be easily methylated to yield the 3-methoxythieno[3,4-b]thiophene-2-carboxylate 5 using methyl iodide as the methylation reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary based on their structure. For example, the melting point, yield, and IR spectrum of a specific thiophene derivative can be determined experimentally .Aplicaciones Científicas De Investigación
Photochemical Degradation of Oil Components The study of photochemical degradation of oil components, including derivatives of benzothiophene such as 2-methyl-, 3-methyl- and 2,3-dimethylbenzo[b]thiophene, offers insights into the fate of oil spills in marine environments. This research highlights the oxidation processes leading to the breakdown of thiophene derivatives into carboxylic acids and further into sulfobenzoic acid as an ultimate product. The findings are crucial for understanding environmental remediation strategies following oil spills (Andersson & Bobinger, 1996).
Synthesis of Tetrasubstituted Thiophenes A significant application in chemical synthesis involves the development of methods for the efficient and economical synthesis of tetrasubstituted thiophenes. This research outlines a one-pot multicomponent protocol, showcasing the versatility of thiophene derivatives in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Sahu et al., 2015).
Metal-Organic Frameworks (MOFs) Functionalization Another research avenue explores the functionalization of lanthanide-based metal-organic frameworks (MOFs) with methyl-substituted thieno[2,3-b]thiophene dicarboxylate ligands. These MOFs demonstrate unique properties such as gas adsorption, sensing abilities, and magnetic properties, highlighting the role of thiophene derivatives in advancing materials science for environmental and sensing applications (Wang et al., 2016).
Antiproliferative Activity of Thiophene Derivatives Research into novel thiophene derivatives, such as ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate, has shown promising antiproliferative activity against cancer cell lines. This application underscores the potential of thiophene derivatives in the development of new anticancer agents (Ghorab et al., 2013).
Environmental and Health Impact Studies Investigations into the environmental and health impacts of thiophene derivatives, such as the assessment of DNA damage potential by methyl thiophanate, contribute to a broader understanding of the safety and regulatory considerations for the use of these compounds (Saquib et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Thiophene derivatives have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might focus on the synthesis of new thiophene derivatives and the exploration of their biological activities.
Propiedades
IUPAC Name |
methyl 2-[(3,4-dimethylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-9-4-5-11(8-10(9)2)13(17)16-14-12(6-7-20-14)15(18)19-3/h4-8H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVBGNJAUUGFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


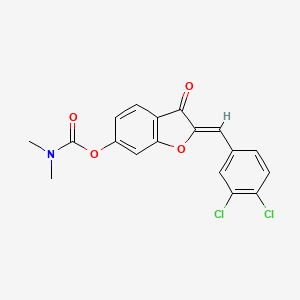
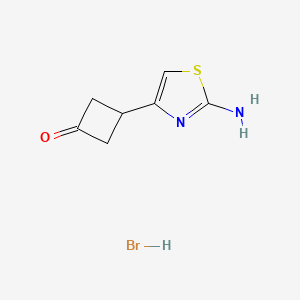
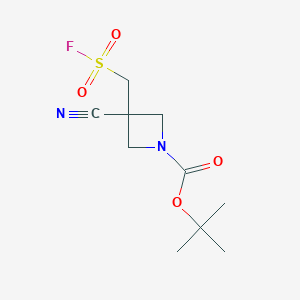


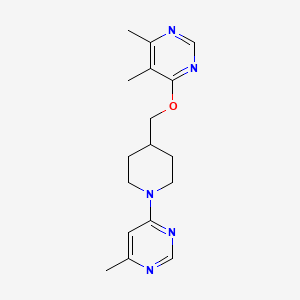

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2959035.png)

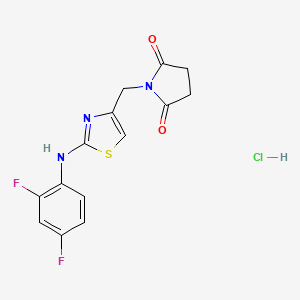
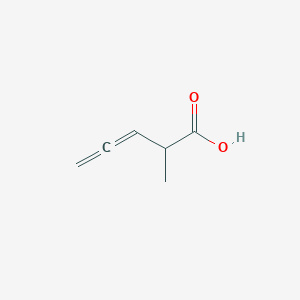
![3-(2-furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2959044.png)
![5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2959045.png)